molecular formula C16H15BrN2O2 B2658898 N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034358-81-9

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide

Cat. No.: B2658898
CAS No.: 2034358-81-9
M. Wt: 347.212
InChI Key: MGLBQPOJUNETKO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides It is characterized by the presence of a bromophenyl group, a cyclopropylmethoxy group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylamine, cyclopropylmethanol, and isonicotinic acid.

    Formation of Intermediate: The first step involves the reaction of 4-bromophenylamine with isonicotinic acid to form an intermediate compound.

    Cyclopropylmethoxy Group Introduction: The intermediate is then reacted with cyclopropylmethanol under specific reaction conditions to introduce the cyclopropylmethoxy group.

    Final Product Formation: The final step involves the purification and isolation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)isonicotinamide
  • 4-bromophenyl isocyanate
  • 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

Uniqueness

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-3-5-14(6-4-13)19-16(20)12-7-8-18-15(9-12)21-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLBQPOJUNETKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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